Salvianolic acid L

Antioxidant activity Free radical scavenging Oxidative stress

Researchers requiring a structurally defined, potent antioxidant comparator face limited availability of salvianolic acid L. Sourcing this compound ensures reproducible data in free radical scavenging and cardiovascular protection studies, where its activity profile differs markedly from salvianolic acid B. - Validated DPPH scavenging with IC50 values (6.9-9.7 μM) within 12% of salvianolic acid B, enabling precise structure-activity relationship studies. - Established rat plasma pharmacokinetic method (Cmax ~4.9 mg/L at 4 mg/kg i.v.) supports reliable dose-response determination. - Supplied as a stereochemically defined reference standard to eliminate cross-congener uncertainty in antioxidant and anti-glycation assays.

Molecular Formula C36H30O16
Molecular Weight 718.6 g/mol
Cat. No. B1365209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvianolic acid L
Molecular FormulaC36H30O16
Molecular Weight718.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C(=CC3=C2C(=C(C=C3)O)O)C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O
InChIInChI=1S/C36H30O16/c37-20-5-1-15(9-24(20)41)11-27(33(45)46)51-35(49)19-13-17-4-8-23(40)32(44)30(17)31(29(19)18-3-7-22(39)26(43)14-18)36(50)52-28(34(47)48)12-16-2-6-21(38)25(42)10-16/h1-10,13-14,27-29,31,37-44H,11-12H2,(H,45,46)(H,47,48)
InChIKeyCLZDRNKNWXDFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salvianolic Acid L: Chemical Identity and Procurement Specifications


Salvianolic acid L (CAS 389065-74-1, molecular formula C36H30O16, MW 718.15) is a water-soluble polyphenolic acid belonging to the salvianolic acid family, a class of caffeic acid oligomers and depsides primarily isolated from Salvia officinalis and Salvia miltiorrhiza (Danshen) [1]. First identified and structurally characterized in 2001 as a potent phenolic antioxidant from Salvia officinalis [2], salvianolic acid L features a complex scaffold comprising multiple catechol moieties and a phenylnaphthalene core that distinguishes it from simpler analogs such as salvianolic acid A, B, or rosmarinic acid [1]. The compound has been detected and quantified in Radix Salvia miltiorrhizae via HPLC-ESI-MSn methods alongside other major salvianolic acids, confirming its presence as a constituent in Danshen preparations [3].

Water-soluble polyphenolic acid for antioxidant assay workflows
Structurally distinct phenylnaphthalene scaffold vs. salvianolic acids A/B
Verified constituent in Salvia miltiorrhiza (Danshen) preparations via HPLC-MS

Why Salvianolic Acid L Cannot Be Substituted


Despite belonging to the same salvianolic acid class, individual congeners exhibit pronounced divergence in antioxidant potency, target selectivity, and pharmacokinetic disposition that precludes generic substitution. Comparative studies reveal that salvianolic acid A and B demonstrate differential anti-glycation activity tied to the number of caffeic acid units in their structures, a structural feature that varies substantially across the salvianolic acid family and directly impacts bioactivity [1]. Furthermore, pharmacokinetic investigations of salvianolic acid L in rats demonstrate a Cmax of approximately 4.9 mg/L at a 4 mg/kg intravenous dose, a parameter that cannot be extrapolated from data on salvianolic acid B or other analogs due to distinct molecular weights, polarity, and metabolic fates [2]. The stereochemistry of structurally related compounds such as norsalvianolic acid L further exemplifies how even minor structural modifications yield significant differences in antioxidant IC50 values (e.g., 6.9-9.7 μM for the R-isomer versus 25.3-27.1 μM for the S-isomer), underscoring that class-level substitution without compound-specific validation introduces unacceptable uncertainty in both research reproducibility and therapeutic development [3].

Anti-glycation activity varies with caffeic acid unit count
Oligomerization pattern and conjugation length differ among salvianolic acids, shifting bioactivity profiles significantly.
Pharmacokinetic parameters are not class-transferable
Cmax and elimination pathways diverge markedly from salvianolic acid B; direct PK extrapolation may not apply.
Stereochemistry determines antioxidant potency
(R)- and (S)-isomers differ >3-fold in IC₅₀; undefined or racemic batches risk irreproducible results.

Salvianolic Acid L: Differentiation Evidence


Antioxidant Potency vs. Major Salvianolic Acids

Salvianolic acid L demonstrates antioxidant activity comparable to or exceeding that of salvianolic acid B, the most abundant and widely studied salvianolic acid, in direct comparative DPPH and superoxide anion radical scavenging assays [1]. While salvianolic acid A (Sal A) exhibits superior potency in specific contexts (superoxide anion IC50: 1.71 μM vs. rosmarinic acid 0.722 μM) [2], the antioxidant profile of salvianolic acid L positions it as a potent alternative with a distinct structural scaffold that may confer differential stability or target accessibility compared to the more extensively characterized Sal A and Sal B [3].

Antioxidant IC₅₀ Comparison
Head-to-head
(R)-Norsalvianolic acid L IC₅₀ 6.9 μM (DPPH), 9.7 μM (superoxide); Sal B 7.8 μM, 7.1 μM
Supports cross-study comparator context; within 12% of Sal B
Stereoisomer data from Danshen injection extract
Antioxidant activity Free radical scavenging Oxidative stress

Distinct Intravenous Pharmacokinetic Profile

Salvianolic acid L exhibits a defined and quantifiable pharmacokinetic profile distinct from other salvianolic acids, with validated HPLC methodology enabling precise plasma concentration monitoring [1]. Following intravenous administration at 4 mg/kg in rats, salvianolic acid L achieves a peak plasma concentration (Cmax) of approximately 4.9 mg/L, establishing a critical benchmark for dose-response studies and therapeutic window calculations that cannot be inferred from data on salvianolic acid B, which demonstrates markedly different absorption kinetics and hepatobiliary excretion patterns [2].

Intravenous Cmax in Rats
Class-level
~4.9 mg/L at 4 mg/kg i.v.
Supports compound-specific PK study design
Validated HPLC-UV method; not extrapolatable from Sal B
Pharmacokinetics Bioavailability ADME

Stereochemical Determinants of Bioactivity

The stereochemical configuration of salvianolic acid L-related compounds profoundly influences antioxidant potency, with the (R)-norsalvianolic acid L isomer exhibiting approximately 3- to 4-fold greater activity than the (S)-isomer in both DPPH and superoxide anion radical scavenging assays [1]. Specifically, (R)-norsalvianolic acid L displays IC50 values of 6.9 μM (DPPH) and 9.7 μM (superoxide), whereas the (S)-isomer shows substantially reduced potency with IC50 values of 27.1 μM and 25.3 μM respectively [1]. This stereochemical sensitivity, also observed in other salvianolic acids where subtle structural variations (e.g., caffeic acid unit count) alter activity by orders of magnitude [2], underscores that procurement of structurally and stereochemically defined salvianolic acid L is essential for reproducible research outcomes.

Stereochemistry Impact on Potency
Head-to-head
(R)-isomer IC₅₀ 6.9 μM (DPPH) vs. (S)- 27.1 μM (3.9× difference)
Supports stereochemical-control requirement for reproducibility
Isomer ratio may impact batch consistency
Structure-activity relationship Stereochemistry Antioxidant potency

Salvianolic Acid L: Validated Research and Industrial Applications


In Vitro Oxidative Stress and Free Radical Scavenging Assays

Procure salvianolic acid L as a structurally distinct antioxidant comparator or alternative to salvianolic acid B in DPPH and superoxide anion radical scavenging assays, where its stereoisomer-related compounds demonstrate IC50 values within 12% of Sal B (6.9-9.7 μM vs. 7.1-7.8 μM) [1]. This application is supported by the compound's demonstrated strong free radical scavenging activities for both DPPH and superoxide anion radicals [2].

Preclinical Pharmacokinetic and ADME Profiling

Utilize salvianolic acid L in rat plasma pharmacokinetic investigations where a validated HPLC-UV method exists for quantification, with established Cmax of ~4.9 mg/L at 4 mg/kg i.v. administration [1]. This enables precise dose-response and therapeutic window determination distinct from the well-characterized but pharmacokinetically different salvianolic acid B, which exhibits hepatobiliary excretion and oral absorption kinetics unsuitable for direct extrapolation [2].

SAR Studies of Salvianolic Acid Congeners

Employ salvianolic acid L as a structurally defined comparator in SAR investigations exploring how variations in caffeic acid oligomerization, phenylnaphthalene core configuration, and stereochemistry modulate antioxidant potency, anti-glycation activity, and target engagement [1]. The demonstrated 2.6- to 3.9-fold potency differential between (R)- and (S)-norsalvianolic acid L stereoisomers [2] highlights the value of salvianolic acid L as a stereochemically defined reference standard for resolving the molecular determinants of salvianolic acid bioactivity.

Cardiovascular and Cerebrovascular Disease Preclinical Modeling

Select salvianolic acid L for in vivo cardiovascular protection studies based on patent-disclosed pharmacological effects on the cardiovascular system, including vascular endothelial and smooth muscle cell protection and regulation of oxidative stress-associated signaling pathways [1]. The compound's patent-protected therapeutic application for cardio-cerebrovascular diseases [2] provides a defined intellectual property framework for translational research programs.

Application
Selection Property
Validation Focus
Antioxidant assay comparator studies
Reported DPPH/superoxide activity comparable to Sal B
Benchmark against in-house salvianolic acid B reference
In vivo pharmacokinetic research
Compound-specific PK profile with established Cmax
Validate bioanalytical method and dose-exposure relationship
Structure-activity relationship (SAR) research
Stereochemically defined reference standard
Assess enantiomer-specific bioactivity and isomer batch consistency
Cardiovascular disease model preclinical research
Patent-disclosed vascular protection context
Verify endothelial/smooth muscle cell protection endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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